molecular formula C18H26O10S2 B1277877 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose CAS No. 293751-01-6

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose

Cat. No.: B1277877
CAS No.: 293751-01-6
M. Wt: 466.5 g/mol
InChI Key: REPCZRIZHPZZRA-PMPSAXMXSA-N
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Description

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is a complex organic compound primarily used in synthetic organic chemistry. It is a derivative of ribofuranose, a sugar molecule, and features multiple functional groups that make it a versatile intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose plays a significant role in biochemical reactions, particularly in the synthesis of locked nucleic acid (LNA) monomers . This compound interacts with various enzymes, such as those involved in the selective enzymatic monoacetylation of diastereotopic hydroxymethyl functions . These interactions are crucial for the efficient synthesis of LNA monomers, which are extensively explored in synthetic oligonucleotide-based therapeutics .

Cellular Effects

The effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s role in the synthesis of LNA monomers leads to the formation of energetically favorable duplexes, which enhance base stacking interactions and stabilize nucleic acid structures .

Molecular Mechanism

At the molecular level, 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s structural properties allow it to lock the sugar moiety into a specific conformation, leading to preorganization of the backbone of LNA oligonucleotides . This preorganization results in increased base stacking interactions and higher melting temperatures of duplexes compared to unmodified duplexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose vary with different dosages in animal models. At lower dosages, the compound exhibits beneficial effects, such as enhanced analgesic and anti-inflammatory properties . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is involved in specific metabolic pathways that include interactions with enzymes and cofactors . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .

Transport and Distribution

The transport and distribution of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are essential for its biochemical functions .

Subcellular Localization

The subcellular localization of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it can exert its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose typically begins with the starting material 1,2-O-isopropylidene-α-D-ribofuranose. The synthetic route involves several key steps:

    Benzylation: The hydroxyl group at the 3-position is protected by benzylation using benzyl chloride and a base such as sodium hydride.

    Methanesulfonylation: The hydroxyl groups at the 4 and 5 positions are converted to methanesulfonate esters using methanesulfonyl chloride and a base like pyridine.

    Methanesulfonyloxymethylation: The hydroxymethyl group at the 4-position is further functionalized with methanesulfonyl chloride to introduce the methanesulfonyloxymethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde derivatives.

    Reduction: Reduction reactions can target the methanesulfonate groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Benzaldehyde derivatives are common products.

    Reduction: The primary products are hydroxyl derivatives.

Scientific Research Applications

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including nucleoside analogs and other bioactive compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly antiviral and anticancer drugs.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-O-Benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose
  • 3-O-Benzyl-4-C-(bromomethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose
  • 3-O-Benzyl-4-C-(chloromethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose

Uniqueness

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is unique due to the presence of both methanesulfonate and methanesulfonyloxymethyl groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.

Properties

IUPAC Name

[(3aR,6S,6aR)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O10S2/c1-17(2)26-14-15(23-10-13-8-6-5-7-9-13)18(28-16(14)27-17,11-24-29(3,19)20)12-25-30(4,21)22/h5-9,14-16H,10-12H2,1-4H3/t14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPCZRIZHPZZRA-PMPSAXMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432102
Record name [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293751-01-6
Record name [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-BENZYL 4-C-(METHANESULFONYLOXYMETHYL)-5-O-METHANESULFONYL-1,2-O-ISOPROPYLIDENE-A-D-RIBOFURANOSE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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